[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[124002,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[134002,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The synthetic route may start with simpler precursors, gradually building up the complexity through a series of well-planned reactions.
Starting Materials: Simple aromatic compounds and sugars can serve as starting materials.
Protection of Hydroxyl Groups: Hydroxyl groups are often protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of Dioxo Structures: Oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce dioxo functionalities.
Stereoselective Reactions: Enzymatic or chiral catalyst-mediated reactions ensure the correct stereochemistry at each chiral center.
Deprotection: The final steps involve the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, to form carboxylic acids.
Reduction: Reduction of the dioxo groups can yield hydroxyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of formyl groups yields carboxylic acids, while reduction of dioxo groups yields diols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of even more complex molecules.
Catalysis: Its multiple functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound’s structure may enable it to inhibit specific enzymes, making it a potential lead compound for drug development.
Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug Development: Its complex structure and multiple functional groups make it a candidate for drug development, particularly for targeting specific enzymes or pathways.
Diagnostic Agents: The compound could be modified to serve as a diagnostic agent in imaging techniques.
Industry
Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Polyphenols: Compounds like resveratrol and quercetin share multiple hydroxyl groups and antioxidant properties.
Flavonoids: Molecules such as catechin and epicatechin have similar polyhydroxy structures.
Anthraquinones: Compounds like emodin and aloe-emodin feature dioxo structures.
Uniqueness
The compound’s unique combination of formyl, hydroxyl, and dioxo groups, along with its complex stereochemistry, sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler molecules.
Properties
Molecular Formula |
C41H28O26 |
---|---|
Molecular Weight |
936.6 g/mol |
IUPAC Name |
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-7-20-35(66-40(61)13-6-19(48)30(53)34(57)25(13)23-11(39(60)64-20)4-17(46)28(51)32(23)55)36-21(65-37(58)9-1-14(43)26(49)15(44)2-9)8-63-38(59)10-3-16(45)27(50)31(54)22(10)24-12(41(62)67-36)5-18(47)29(52)33(24)56/h1-7,20-21,35-36,43-57H,8H2/t20-,21+,35+,36+/m0/s1 |
InChI Key |
CHWLIZXFBNRHGG-IIJXEZLISA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.